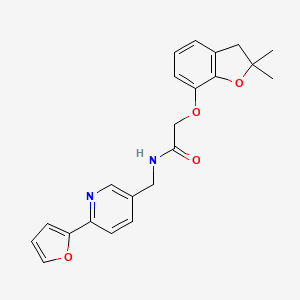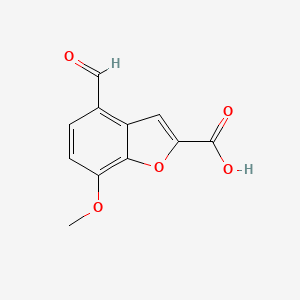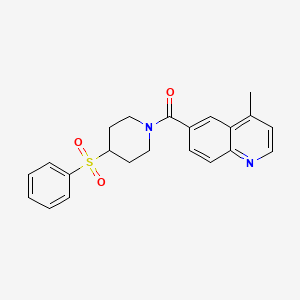![molecular formula C10H18INO2Zn B2953296 [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide CAS No. 807618-13-9](/img/structure/B2953296.png)
[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide” is an organic zinc compound . It is a white solid with good solubility and can dissolve in many organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . This compound can form a stable compound with tert-Butoxycarbonyl-piperidine .
Molecular Structure Analysis
The molecular structure of “[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide” is represented by the chemical formula C10H18INO2Zn . The InChI code for this compound is 1S/C10H18NO2.HI.Zn/c1-10(2,3)13-9(12)11-7-5-4-6-8-11;;/h4H,5-8H2,1-3H3;1H;/q;;+1/p-1 .Chemical Reactions Analysis
“[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide” is widely used in the field of organic synthesis, especially as an intermediate for reagents and catalysts in transition metal-catalyzed reactions .Physical And Chemical Properties Analysis
“[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide” is a white solid with good solubility . It can dissolve in many organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . The molecular weight of this compound is 376.55 .Scientific Research Applications
C–C Bond Formation
Organozinc reagents are widely used in organic synthesis for carbon-carbon bond formation. They participate in reactions such as Negishi coupling, which is a palladium-catalyzed cross-coupling reaction that forms C–C bonds .
Michael Additions
These reagents are also employed in Michael additions, where they add across conjugated alkenes to form new carbon-carbon bonds, expanding the complexity of molecules .
Electrophilic Amination
Electrophilic amination reactions involve the addition of an amine group to a molecule, and organozinc reagents can facilitate these transformations .
Synthesis of Natural Products
Organozinc compounds are essential in synthesizing natural products and their derivatives, often enhancing reaction performance on a large scale .
Functional Group Tolerance
The use of organozinc reagents in reactions like Negishi coupling offers functional group tolerance, making them versatile tools in total synthesis .
Asymmetric Synthesis
These reagents find use in asymmetric synthesis, where they help create molecules with specific chirality—a crucial aspect in pharmaceutical applications .
Safety and Hazards
“[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide” has several hazard statements including H225, H302, H314, H315, H319, H335, H351 . It is dangerous and precautions should be taken to avoid contact with skin and eyes, and to avoid inhaling its dust and vapors . In case of accidental contact or ingestion, seek medical attention immediately .
Mechanism of Action
Target of Action
It is known that this compound is used as a linker in the development of protacs (proteolysis-targeting chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide involves its role as a linker in PROTACs . The compound connects the E3 ligase recruiting moiety and the target protein binding moiety in the PROTAC molecule . This allows the PROTAC to form a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide are dependent on the specific target protein of the PROTAC in which it is incorporated . By leading to the degradation of the target protein, the compound can influence various cellular processes regulated by that protein .
Pharmacokinetics
The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the drug-like properties of the protac . This could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC .
Result of Action
The result of the action of [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide is the degradation of the target protein in the cells . This can lead to changes in cellular processes regulated by the target protein, potentially resulting in therapeutic effects .
Action Environment
The action of [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide, as part of a PROTAC, can be influenced by various environmental factors. These may include the presence of the target protein and E3 ligase, the cellular environment, and the stability of the PROTAC
properties
IUPAC Name |
tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO2.HI.Zn/c1-10(2,3)13-9(12)11-7-5-4-6-8-11;;/h4H,5-8H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNCCLSRLFJHAM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC[CH-]CC1.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953215.png)
![5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2953218.png)
![(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B2953219.png)
![2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2953220.png)


![Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2953223.png)


![3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid](/img/structure/B2953230.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2953234.png)
![1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2953235.png)